molecular formula C18H35NO B1674564 Laurocapram CAS No. 59227-89-3

Laurocapram

Cat. No. B1674564
Key on ui cas rn: 59227-89-3
M. Wt: 281.5 g/mol
InChI Key: AXTGDCSMTYGJND-UHFFFAOYSA-N
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Patent
US04444762

Procedure details

Following example 10, 15.3 g of 50% sodium hydride-mineral oil dispersion (7.65 g NaH, 0.319 M), 30 g (0.266 M) of azacycloheptan-2-one and 66.1 g (0.265 M) of 1-bromododecane on 20 hr. reflux gave 60 g (80%) of colorless product; b.p. 175°-180°/0.3 mm.
Quantity
15.3 g
Type
reactant
Reaction Step One
Name
Quantity
7.65 g
Type
reactant
Reaction Step Two
Quantity
30 g
Type
reactant
Reaction Step Three
Quantity
66.1 g
Type
reactant
Reaction Step Four
Yield
80%

Identifiers

REACTION_CXSMILES
[H-].[Na+].[NH:3]1[CH2:9][CH2:8][CH2:7][CH2:6][CH2:5][C:4]1=[O:10].Br[CH2:12][CH2:13][CH2:14][CH2:15][CH2:16][CH2:17][CH2:18][CH2:19][CH2:20][CH2:21][CH2:22][CH3:23]>>[CH2:23]([N:3]1[CH2:9][CH2:8][CH2:7][CH2:6][CH2:5][C:4]1=[O:10])[CH2:22][CH2:21][CH2:20][CH2:19][CH2:18][CH2:17][CH2:16][CH2:15][CH2:14][CH2:13][CH3:12] |f:0.1|

Inputs

Step One
Name
Quantity
15.3 g
Type
reactant
Smiles
[H-].[Na+]
Step Two
Name
Quantity
7.65 g
Type
reactant
Smiles
[H-].[Na+]
Step Three
Name
Quantity
30 g
Type
reactant
Smiles
N1C(CCCCC1)=O
Step Four
Name
Quantity
66.1 g
Type
reactant
Smiles
BrCCCCCCCCCCCC

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
on 20 hr
Duration
20 h
TEMPERATURE
Type
TEMPERATURE
Details
reflux

Outcomes

Product
Name
Type
product
Smiles
C(CCCCCCCCCCC)N1C(CCCCC1)=O
Measurements
Type Value Analysis
AMOUNT: MASS 60 g
YIELD: PERCENTYIELD 80%
YIELD: CALCULATEDPERCENTYIELD 80.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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